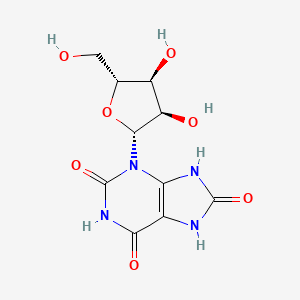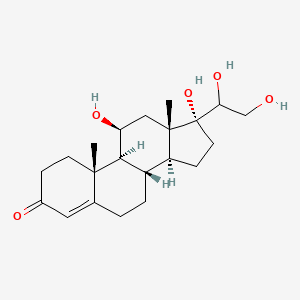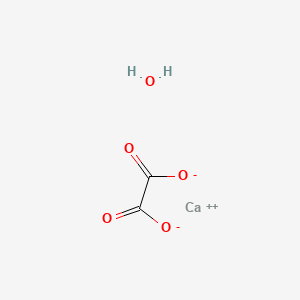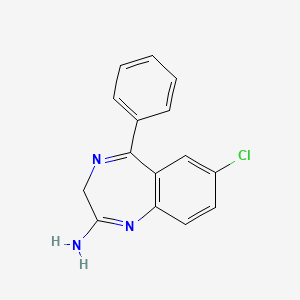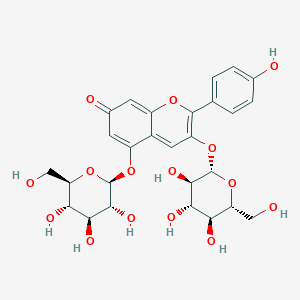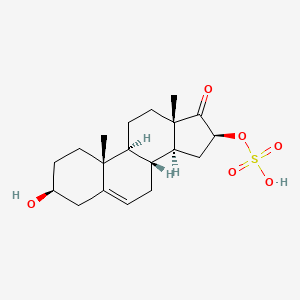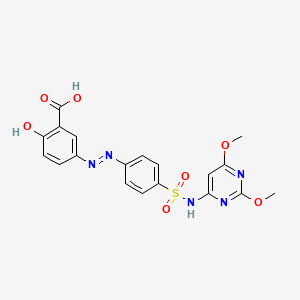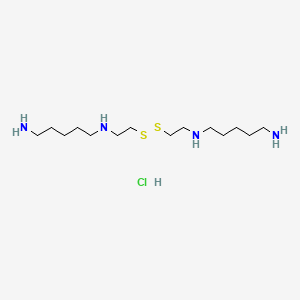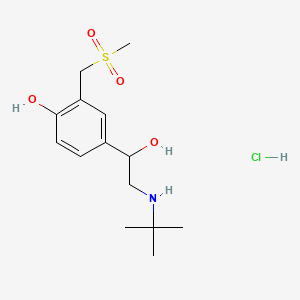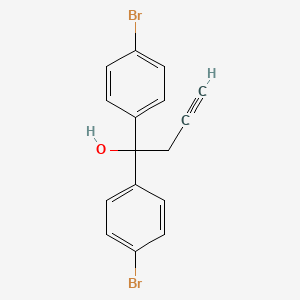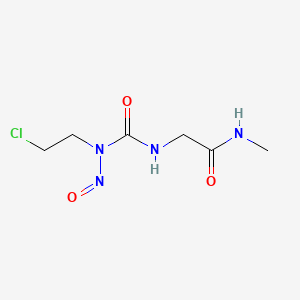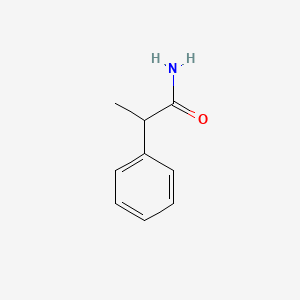
2-苯基丙酰胺
概述
描述
科学研究应用
2-Phenylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
2-Phenylpropanamide, also known as Phenylpropanolamine, primarily targets the alpha and beta-adrenergic receptors in the mucosa of the respiratory tract . It acts as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor .
Mode of Action
The interaction of 2-Phenylpropanamide with its targets results in vasoconstriction, reduction of tissue hyperemia, edema, and nasal congestion, and an increase in nasal airway patency . It also indirectly stimulates beta-receptors, producing tachycardia and a positive inotropic effect .
Biochemical Pathways
2-Phenylpropanamide affects the phenylpropanoid pathway, which serves as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes . These compounds play important roles in plant defense and structural support .
Pharmacokinetics
Most amides, including 2-phenylpropanamide, are solids at room temperature and have higher boiling points than alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .
Result of Action
It is known that the compound’s action on the alpha and beta-adrenergic receptors leads to vasoconstriction and increased nasal airway patency .
生化分析
Biochemical Properties
2-Phenylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key enzymes it interacts with is phenylalanine ammonia-lyase (PAL), which converts phenylalanine to cinnamic acid. This interaction is crucial in the phenylpropanoid pathway, which leads to the biosynthesis of various secondary metabolites such as flavonoids, lignins, and coumarins . Additionally, 2-Phenylpropanamide can act as a substrate for other enzymes involved in the metabolism of phenylpropanoids, affecting the overall metabolic flux and the levels of different metabolites.
Cellular Effects
2-Phenylpropanamide has notable effects on various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in plant cells, it can modulate the expression of genes involved in the phenylpropanoid pathway, leading to changes in the production of secondary metabolites . These changes can affect the plant’s defense mechanisms, growth, and development. In animal cells, 2-Phenylpropanamide may interact with signaling molecules and receptors, altering cellular responses and metabolic activities.
Molecular Mechanism
The molecular mechanism of 2-Phenylpropanamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active sites of enzymes such as PAL, influencing their catalytic activity . This binding can either inhibit or activate the enzyme, depending on the specific interaction. Additionally, 2-Phenylpropanamide can affect the transcription of genes by interacting with transcription factors and other regulatory proteins, leading to changes in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylpropanamide can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Phenylpropanamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 2-Phenylpropanamide in in vitro or in vivo studies has shown that it can have sustained effects on cellular metabolism and gene expression, although the specific outcomes depend on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Phenylpropanamide vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing metabolic activities and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Careful dosage optimization is essential to maximize the therapeutic potential of 2-Phenylpropanamide while minimizing its adverse effects.
Metabolic Pathways
2-Phenylpropanamide is involved in several metabolic pathways, particularly the phenylpropanoid pathway. It interacts with enzymes such as PAL, cinnamate 4-hydroxylase, and 4-coumarate-CoA ligase, which are key players in the biosynthesis of phenylpropanoids . These interactions influence the metabolic flux and the levels of various metabolites, affecting the overall metabolic balance within the cell. Additionally, 2-Phenylpropanamide can be conjugated to other molecules by specific enzymes, further diversifying its metabolic roles.
Transport and Distribution
The transport and distribution of 2-Phenylpropanamide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The localization of 2-Phenylpropanamide within the cell can influence its activity and function, as it may interact with different biomolecules depending on its distribution.
Subcellular Localization
2-Phenylpropanamide is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of 2-Phenylpropanamide can vary depending on its localization, as it may interact with different enzymes and proteins in each compartment.
准备方法
Synthetic Routes and Reaction Conditions: 2-Phenylpropanamide can be synthesized through various methods. One common approach involves the reaction of phenylacetic acid with ammonia or an amine under dehydrating conditions to form the amide bond. Another method includes the use of acyl chlorides, where phenylacetyl chloride reacts with ammonia or an amine to yield 2-Phenylpropanamide.
Industrial Production Methods: In industrial settings, the production of 2-Phenylpropanamide often involves the catalytic hydrogenation of phenylacetonitrile in the presence of a suitable catalyst such as palladium on carbon. This method is preferred due to its efficiency and high yield.
化学反应分析
Types of Reactions: 2-Phenylpropanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of 2-Phenylpropanamide can yield primary amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Phenylacetic acid.
Reduction: 2-Phenylpropanamine.
Substitution: Various substituted amides depending on the reagents used.
相似化合物的比较
Phenylacetamide: Similar structure but lacks the alpha-methyl group.
Benzamide: Contains a benzene ring directly attached to the amide group.
Propionamide: Lacks the phenyl group.
Uniqueness: 2-Phenylpropanamide is unique due to the presence of both a phenyl group and an alpha-methyl group, which confer distinct chemical and physical properties. This combination makes it a versatile compound in various chemical reactions and applications.
属性
IUPAC Name |
2-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZZSWAOPDYVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-70-8 | |
| Record name | Hydratropamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydratropamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
